2-[(2-Hydroxy-ethyl)-methyl-amino]1-pyrazin-2-yl-ethanone
CAS No.:
Cat. No.: VC13476110
Molecular Formula: C9H13N3O2
Molecular Weight: 195.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13N3O2 |
|---|---|
| Molecular Weight | 195.22 g/mol |
| IUPAC Name | 2-[2-hydroxyethyl(methyl)amino]-1-pyrazin-2-ylethanone |
| Standard InChI | InChI=1S/C9H13N3O2/c1-12(4-5-13)7-9(14)8-6-10-2-3-11-8/h2-3,6,13H,4-5,7H2,1H3 |
| Standard InChI Key | HNMLTRQQRJHWGL-UHFFFAOYSA-N |
| SMILES | CN(CCO)CC(=O)C1=NC=CN=C1 |
| Canonical SMILES | CN(CCO)CC(=O)C1=NC=CN=C1 |
Introduction
Key Findings
2-[(2-Hydroxyethyl)(methyl)amino]-1-(pyrazin-2-yl)ethan-1-one (CAS: 1353955-86-8) is a pyrazine-derived compound characterized by a ketone group at the ethanone position and a substituted amino-alcohol moiety. With a molecular formula of and a molecular weight of 195.22 g/mol, this compound has garnered interest in medicinal chemistry due to its structural similarity to bioactive pyrazine derivatives . While direct pharmacological data remain limited, its functional groups suggest potential interactions with biological targets, particularly in antimicrobial and anticancer contexts . This review synthesizes available data on its synthesis, physicochemical properties, and hypothesized applications.
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazine ring substituted at the 2-position with an ethanone group. The ethanone chain is further modified by a methyl(2-hydroxyethyl)amino group, introducing both hydrophilic (hydroxyethyl) and hydrophobic (methyl) components. The IUPAC name, 2-[2-hydroxyethyl(methyl)amino]-1-pyrazin-2-ylethanone, reflects this arrangement . Key structural descriptors include:
The pyrazine ring contributes to planar rigidity, while the hydroxyethyl group enhances solubility in polar solvents.
Physicochemical Data
Available data from chemical databases highlight the following properties:
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LogP: Estimated at 0.88, indicating moderate lipophilicity .
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Topological Polar Surface Area (TPSA): 59.9 Ų, suggesting high hydrogen-bonding capacity .
Notably, experimental data on melting/boiling points, density, and spectral characteristics (e.g., NMR, IR) are absent in published literature, underscoring the need for further characterization .
Synthetic Pathways and Optimization
Reported Synthesis Strategies
While no explicit synthesis route for this compound is documented, analogous pyrazine derivatives are typically synthesized via:
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Condensation Reactions: Pyrazine-2-carbonyl chloride may react with methyl(2-hydroxyethyl)amine in the presence of a base.
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Nucleophilic Substitution: Substitution of a halogenated pyrazine precursor with the amino-alcohol moiety .
A plausible route involves the reaction of 2-acetylpyrazine with methyl(2-hydroxyethyl)amine under reductive amination conditions, though this hypothesis requires experimental validation .
Challenges in Synthesis
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Steric Hindrance: The bulky methyl(2-hydroxyethyl)amino group may impede reaction efficiency.
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Protection of Hydroxy Group: Temporary protection (e.g., silylation) might be necessary to prevent side reactions .
Biological Activities and Mechanisms
Anticancer Activity
Structurally related compounds, such as 2,5-diacetylpyrazine, demonstrate cytotoxicity against HepG2 and MCF-7 cell lines (IC: 15–25 µM) . The ketone moiety in 2-[(2-hydroxyethyl)(methyl)amino]-1-(pyrazin-2-yl)ethan-1-one may act as a Michael acceptor, covalently binding to cysteine residues in oncogenic proteins .
Neuropharmacological Applications
Pyrazine derivatives are explored as norepinephrine reuptake inhibitors (NRIs). For example, benzimidazol-2-ones with pyrazine substituents show IC values of 7–10 nM at the human norepinephrine transporter (hNET) . The methyl(2-hydroxyethyl)amino group in this compound could mimic endogenous neurotransmitters, enabling hNET binding .
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